molecular formula C19H18ClN5O3 B2670208 8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876670-69-8

8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2670208
CAS RN: 876670-69-8
M. Wt: 399.84
InChI Key: WBQKPJWVFFHBSP-UHFFFAOYSA-N
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Description

8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H18ClN5O3 and its molecular weight is 399.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A study focused on synthesizing a series of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, revealing that some compounds exhibited potent serotonin (5-HT1A) receptor ligands. Preliminary pharmacological evaluations indicated anxiolytic-like and antidepressant-like activities in mice, comparable to Diazepam and Imipramine, suggesting potential applications in anxiety and depression treatment (Zagórska et al., 2009).

Biological Evaluation of Derivatives

  • Another research synthesized 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives, identifying potent ligands for serotonin receptors and phosphodiesterase (PDE) inhibitors. Selected compounds showed potential as antidepressants and anxiolytics in preliminary in vivo studies, emphasizing the importance of fluorinated arylpiperazinylalkyl derivatives for therapeutic applications (Zagórska et al., 2016).

Structure-Activity Relationships

  • Research on arylpiperazinylalkyl purine derivatives indicated a spectrum of receptor activities with potential anxiolytic and antidepressant effects. Docking studies highlighted the importance of substituents at specific positions for receptor affinity, pointing towards the significance of these derivatives in developing new psychiatric medications (Zagórska et al., 2015).

Antagonistic Activities

  • A study extended to A(3) adenosine receptor antagonists found that modifications at the 1-, 3-, and 8-positions of the imidazo[2,1-f]purine-2,4-dione system could enhance both potency and hydrophilicity. These findings contribute to the understanding of molecular interactions and may guide the development of more effective drugs (Baraldi et al., 2008).

properties

IUPAC Name

6-(3-chlorophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O3/c1-10(26)9-23-17(27)15-16(22(4)19(23)28)21-18-24(11(2)12(3)25(15)18)14-7-5-6-13(20)8-14/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQKPJWVFFHBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)CC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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